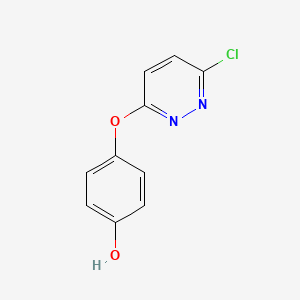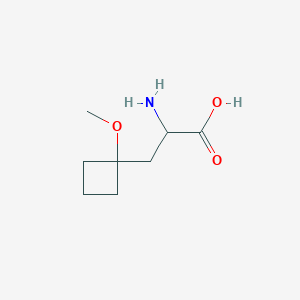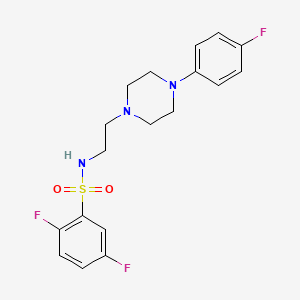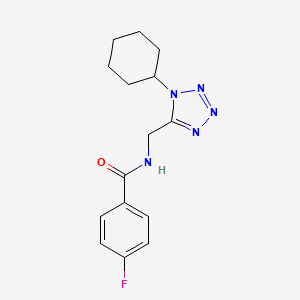
4-(6-Chloro-3-pyridazinyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(6-Chloro-3-pyridazinyloxy)phenol” is a chemical compound that belongs to the class of phenols . Phenols are a large class of plant secondary metabolites, showing a diversity of structures, from rather simple structures, e.g. phenolic acids, through polyphenols such as flavonoids, that comprise several groups, to polymeric compounds based on these different classes .
Synthesis Analysis
The synthesis of phenolic compounds like “this compound” can be achieved through various methods. One such method involves the diazotization of corresponding anilines and decomposing the diazonium salts formed by boiling with sulfuric acid . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol .Chemical Reactions Analysis
Phenolic compounds like “this compound” are very reactive towards electrophilic aromatic substitution . They can also undergo nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique
Antioxidant Activities and Mechanisms
Phenolic compounds are recognized for their antioxidant activities, which are crucial in mitigating oxidative stress in biological systems and in various industrial applications. The study by Chen et al. (2020) illustrates how the structure of phenolic acids, including the presence of methoxy (-OCH3) and phenolic hydroxyl (-OH) groups, influences their antioxidant activities through mechanisms such as hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) (Chen et al., 2020). Similarly, Valgimigli et al. (2013) discuss the synergistic effects of 3-pyridinols and 5-pyrimidinols with common phenolic antioxidants, enhancing the overall antioxidant capacity through co-antioxidant systems (Valgimigli et al., 2013).
Biochemical and Therapeutic Applications
Phenolic acids, including chlorogenic acid (CGA) and its derivatives, demonstrate a wide range of biological and pharmacological effects. CGA, for instance, exhibits antioxidant, antibacterial, hepatoprotective, and neuroprotective activities, highlighting its potential for therapeutic applications in treating diseases associated with oxidative stress and inflammation (Naveed et al., 2018).
Environmental Applications
The reactivity and degradation of phenolic pollutants in the environment are of significant concern. Studies on enzymes like peroxidases have shown promise in treating wastewater contaminated with phenolic compounds. For example, Aitken et al. (1994) explored the enzyme-catalyzed oxidation of regulated phenolic compounds, demonstrating differences in product characteristics and toxicity based on the enzyme used, which is crucial for developing effective bioremediation strategies (Aitken et al., 1994).
Safety and Hazards
Propriétés
IUPAC Name |
4-(6-chloropyridazin-3-yl)oxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-5-6-10(13-12-9)15-8-3-1-7(14)2-4-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMRSUOUJZHRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-amino-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2874152.png)




![N-butyl-N-ethyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2874158.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2874159.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2874160.png)
![1-(4-Ethoxyphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2874162.png)
![1-[[2-(1-Methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2874165.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2874169.png)
![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2874171.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2874172.png)

